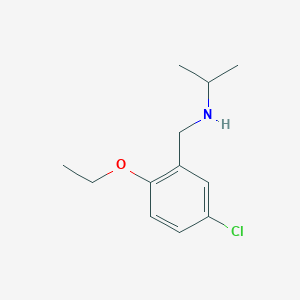OXY]PHENYL}METHYL)AMINE](/img/structure/B275904.png)
[(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic molecule that features a combination of aromatic rings, a tetrazole moiety, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, including the formation of the tetrazole ring and the coupling of various aromatic components. One common approach involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The aromatic components can be coupled using cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Final Assembly: The final step involves the coupling of the tetrazole-containing aromatic ring with the (2-chlorobenzyl)amine moiety under suitable conditions, often using a base such as cesium carbonate in a polar solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
The compound [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicinal chemistry, [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE has potential applications as a pharmaceutical agent. Its structure suggests it could be a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the tetrazole moiety.
作用機序
The mechanism of action of [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or modulating their activity. The aromatic rings and other functional groups contribute to the overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethylamine
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
The uniqueness of [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE lies in its combination of a tetrazole ring with multiple aromatic rings and functional groups
特性
分子式 |
C22H20ClN5O2 |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-1-[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine |
InChI |
InChI=1S/C22H20ClN5O2/c1-29-21-13-16(14-24-15-17-7-5-6-10-19(17)23)11-12-20(21)30-22-25-26-27-28(22)18-8-3-2-4-9-18/h2-13,24H,14-15H2,1H3 |
InChIキー |
XPLBWNOVARKFJB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B275821.png)
![{2-Bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B275824.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275825.png)
![2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine](/img/structure/B275831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B275833.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B275834.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
![(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B275840.png)
![N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine](/img/structure/B275841.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
